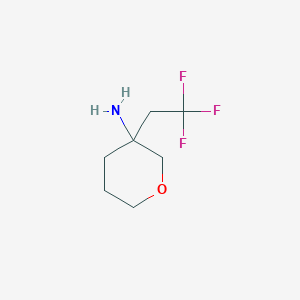

3-(2,2,2-Trifluoroethyl)oxan-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

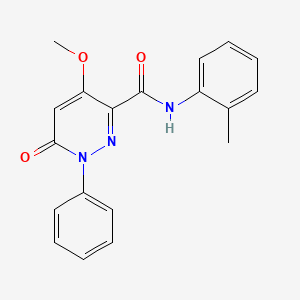

“3-(2,2,2-Trifluoroethyl)oxan-3-amine” is a chemical compound with the CAS Number: 1780384-57-7 . Its IUPAC name is 3-(2,2,2-trifluoroethyl)tetrahydro-2H-pyran-3-amine . It has a molecular weight of 183.17 . It is in liquid form .

Molecular Structure Analysis

The InChI code for “3-(2,2,2-Trifluoroethyl)oxan-3-amine” is 1S/C7H12F3NO/c8-7(9,10)4-6(11)2-1-3-12-5-6/h1-5,11H2 . This code provides a unique representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“3-(2,2,2-Trifluoroethyl)oxan-3-amine” is a liquid at room temperature . It has a molecular weight of 183.17 . The compound is stored at 4 degrees Celsius .

Scientific Research Applications

Application in the Synthesis of Spiro[pyrrolidin-3,2’-oxindoles]

- Summary of the Application : An efficient, highly asymmetric [3 + 2] cycloaddition reaction catalyzed by the thiourea-tertiary amine catalyst C3 for the synthesis of spiro[pyrrolidin-3,2’-oxindoles] was developed .

- Methods of Application : The methodology involves a metal-free diastereoselective formal 1,3-dipolar cycloaddition of N-2,2,2-trifluoroethylisatin ketimines and cyclopentene-1,3-diones .

- Results or Outcomes : With the developed protocol, a series of tetracyclic spirooxindoles containing pyrrolidine and cyclopentane subunits can be smoothly obtained with good results (up to 99% yield and 91:9 dr) .

Application in the Determination of Ibuprofen Residue

- Summary of the Application : “2,2,2-Trifluoroethylamine” was used in the determination of ibuprofen (2-(p-isobutylphenyl)propionic acid), a non-steroid anti-inflammatory drug (NSAID) residue in surface and wastewater samples .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular research context and objectives. Unfortunately, the sources did not provide detailed information about these procedures .

- Results or Outcomes : The results or outcomes would also depend on the specific research context. The sources did not provide quantitative data or statistical analyses .

Application in the Synthesis of Fluoroalkyl-Containing 3,2’-Spirooxindole γ-Lactam

- Summary of the Application : Newly designed 3-((2,2,2-trifluoroethyl)amino)indolin-2-ones were used for the facile synthesis of chiral fluoroalkyl-containing 3,2’-spirooxindole γ-lactam products .

- Methods of Application : The secondary amine-catalysed Michael/hemiaminalization cascade reaction of 3-((2,2,2-trifluoroethyl)amino)indolin-2-one with α,β-unsaturated aldehydes followed by oxidation can easily produce the desired products .

- Results or Outcomes : The desired products can be produced in high yields (up to 86%) with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >95:5 dr) .

Application in the Synthesis of Fluoroalkyl-Containing 3,2’-Spirooxindole γ-Lactam

- Summary of the Application : Newly designed 3-((2,2,2-trifluoroethyl)amino)indolin-2-ones were used for the facile synthesis of chiral fluoroalkyl-containing 3,2’-spirooxindole γ-lactam products .

- Methods of Application : The secondary amine-catalysed Michael/hemiaminalization cascade reaction of 3-((2,2,2-trifluoroethyl)amino)indolin-2-one with α,β-unsaturated aldehydes followed by oxidation can easily produce the desired products .

- Results or Outcomes : The desired products can be produced in high yields (up to 86%) with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >95:5 dr) .

Application in the Enantioselective Synthesis of CF3-Containing Spirooxindoles

- Summary of the Application : An alternative method for enantioselective synthesis of CF3-containing spirooxindoles via [3 + 2] cycloaddition between N-2,2,2-trifluoroethylisatin ketimines and 2,3-dioxopyrrolidines was developed .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular research context and objectives. Unfortunately, the sources did not provide detailed information about these procedures .

- Results or Outcomes : The results or outcomes would also depend on the specific research context. The sources did not provide quantitative data or statistical analyses .

Safety And Hazards

The safety information for “3-(2,2,2-Trifluoroethyl)oxan-3-amine” includes several hazard statements: H227, H302, H314, H335 . These indicate that the compound is combustible, harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

3-(2,2,2-trifluoroethyl)oxan-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3NO/c8-7(9,10)4-6(11)2-1-3-12-5-6/h1-5,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOGNZETVZWERHX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(COC1)(CC(F)(F)F)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,2,2-Trifluoroethyl)oxan-3-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

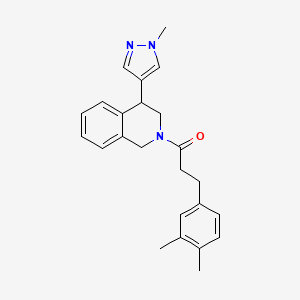

![N-(2,3-dimethylphenyl)-2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2365429.png)

![3-cyclohexyl-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2365440.png)

![D-Glucopyranoside, Methyl 1-C-[4-chloro-3-[(4-ethoxyphenyl)Methyl]phenyl]-, tetraacetate](/img/structure/B2365441.png)

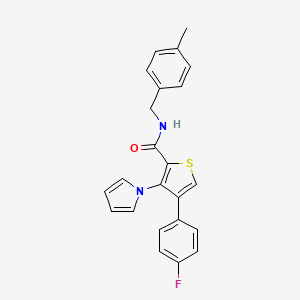

![6-{[4-(4-fluorobenzoyl)piperazin-1-yl]sulfonyl}-3-methyl-1,3-benzothiazol-2(3H)-one](/img/structure/B2365444.png)

![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2365451.png)

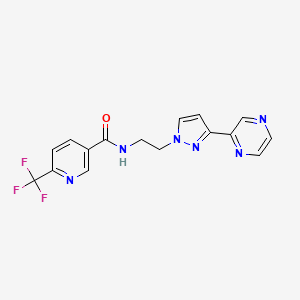

![N-(1H-benzo[d]imidazol-2-yl)-2-(pyrimidin-2-yloxy)acetamide](/img/structure/B2365452.png)